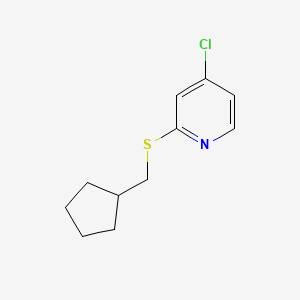

4-Chloro-2-((cyclopentylmethyl)thio)pyridine

説明

4-Chloro-2-((cyclopentylmethyl)thio)pyridine is a heterocyclic compound featuring a pyridine backbone with a chlorine substituent at position 4 and a cyclopentylmethylthio group at position 2. The thioether linkage (-S-) and bulky cyclopentylmethyl group confer unique physicochemical properties, such as enhanced lipophilicity and steric hindrance, which influence its reactivity and biological interactions.

特性

CAS番号 |

1346707-41-2 |

|---|---|

分子式 |

C11H14ClNS |

分子量 |

227.75 g/mol |

IUPAC名 |

4-chloro-2-(cyclopentylmethylsulfanyl)pyridine |

InChI |

InChI=1S/C11H14ClNS/c12-10-5-6-13-11(7-10)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2 |

InChIキー |

SXYDJFWDXNYNFN-UHFFFAOYSA-N |

正規SMILES |

C1CCC(C1)CSC2=NC=CC(=C2)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((cyclopentylmethyl)thio)pyridine typically involves the reaction of 4-chloropyridine with cyclopentylmethylthiol in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

4-Chloropyridine+CyclopentylmethylthiolBase, Refluxthis compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions

4-Chloro-2-((cyclopentylmethyl)thio)pyridine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the cyclopentylmethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.

Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dechlorinated pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学的研究の応用

4-Chloro-2-((cyclopentylmethyl)thio)pyridine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

作用機序

類似化合物の比較

類似化合物

4-クロロ-2-メチルピリジン: 構造は似ていますが、シクロペンチルメチルチオ基はありません。

2-クロロ-4-((シクロペンチルメチル)チオ)ピリジン: 置換パターンが異なる異性体です。

4-クロロ-2-((シクロヘキシルメチル)チオ)ピリジン: シクロペンチル基の代わりにシクロヘキシル基を持つ、類似の構造です。

独自性

4-クロロ-2-((シクロペンチルメチル)チオ)ピリジンは、塩素原子とシクロペンチルメチルチオ基の両方が存在するため、独特です。これらの基は、明確な化学的および生物学的特性を付与します。この組み合わせにより、化学反応や生物系で特定の相互作用が可能になり、研究や産業用途にとって貴重な化合物となります。

類似化合物との比較

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethylbenzylthio analog () exhibits strong electron-withdrawing properties, which may enhance stability or reactivity in agrochemical formulations .

- Heterocycle Fusion: Thieno[3,2-d]pyrimidine derivatives () demonstrate how fused-ring systems can diversify biological activity, though their core structure differs from pyridine-based compounds .

Insecticidal and Pesticidal Efficacy

- Target Compound: While direct activity data are absent, structurally similar pyridine-thioethers (e.g., N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) exhibit insecticidal activity against cowpea aphids, surpassing commercial standards like acetamiprid . The cyclopentylmethylthio group may improve lipid membrane penetration, enhancing efficacy.

- Thiazole-Pyridine Hybrids : Compounds such as N-(4-chloro-2-(pyridin-3-yl)thiazol-5-yl)-3-(methylthio)propanamide () are explicitly designed for pest control, highlighting the role of sulfur-containing groups in target specificity .

- Triazole-Pyrimidine Analogs : Derivatives like 4-chloro-2-(methylthio)-6-((5-(4-(trifluoromethyl)phenyl)-triazol-3-yl)thio)pyrimidine () show that chloro-thioether motifs are critical for inhibiting microbial or viral targets .

生物活性

4-Chloro-2-((cyclopentylmethyl)thio)pyridine is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula: C12H14ClN

- Molecular Weight: 223.7 g/mol

The compound features a pyridine ring substituted with a chlorine atom and a cyclopentylmethylthio group, which influences its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties against several bacterial strains, suggesting its potential as an antibacterial agent.

- Anticancer Properties: Preliminary investigations indicate that it may inhibit the proliferation of cancer cells, although detailed mechanisms remain to be fully elucidated.

- Neurological Effects: There are indications that this compound could interact with neurotransmitter systems, potentially affecting mood and behavior.

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity: The thioether group may interact with enzyme active sites, leading to inhibition of specific metabolic pathways.

- Disruption of Cell Membrane Integrity: The compound may affect bacterial cell membranes, leading to cell lysis and death.

- Modulation of Signal Transduction Pathways: Potential interactions with neurotransmitter receptors could influence signaling pathways related to mood regulation and neuroprotection.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Methylpyridine | Similar pyridine ring | Moderate antibacterial activity |

| 2-(Cyclopentylmethyl)thio-pyrimidine | Different ring structure | Limited antimicrobial effects |

These comparisons highlight the distinctiveness of this compound in terms of its enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。